![molecular formula C16H16FNO3 B5914791 N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide](/img/structure/B5914791.png)
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide, also known as FMeOEEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C16H18FNO3.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide involves its ability to bind to the active site of protein tyrosine kinases and inhibit their activity. This inhibition results in the suppression of various signaling pathways that are involved in the regulation of cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has been shown to have significant biochemical and physiological effects on cells and tissues. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has also been shown to have anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide in laboratory experiments is its high selectivity and sensitivity for protein tyrosine kinases. However, one of the limitations of using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide is its potential toxicity and side effects on cells and tissues.
Future Directions
There are several future directions for the research on N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide. One of the areas of interest is the development of novel derivatives of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide with improved selectivity and potency for protein tyrosine kinases. Another area of interest is the investigation of the potential use of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new imaging techniques using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide as a fluorescent probe for the detection of protein tyrosine kinase activity is also an area of active research.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide involves the reaction of 3-fluoroaniline with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of protein tyrosine kinase activity. N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-9-10-21-15-7-5-12(6-8-15)16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNIDYHNCYMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.